molecular formula C12H16O2 B12895536 Furan, tetrahydro-2-[(4-methylphenoxy)methyl]- CAS No. 828254-77-9

Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-

Cat. No.: B12895536
CAS No.: 828254-77-9
M. Wt: 192.25 g/mol
InChI Key: ZNNGIQCAWJOTKT-UHFFFAOYSA-N
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Description

2-((p-Tolyloxy)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a p-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((p-Tolyloxy)methyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with p-tolyl alcohol in the presence of a suitable catalyst. One common method involves the use of an acid catalyst to facilitate the etherification reaction. The reaction conditions often include moderate temperatures and controlled reaction times to ensure high yields and purity of the product.

Industrial Production Methods

On an industrial scale, the production of 2-((p-Tolyloxy)methyl)tetrahydrofuran may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and process optimization techniques can further enhance the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

2-((p-Tolyloxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the p-tolyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-((p-Tolyloxy)methyl)tetrahydrofuran has several scientific research applications:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: The compound can be employed in biochemical studies to investigate enzyme-substrate interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((p-Tolyloxy)methyl)tetrahydrofuran exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A solvent with similar structural features but different functional groups.

    Tetrahydrofuran: A common solvent in organic chemistry with a simpler structure.

    p-Tolyl Ether: Shares the p-tolyloxy group but lacks the tetrahydrofuran ring.

Uniqueness

2-((p-Tolyloxy)methyl)tetrahydrofuran is unique due to the combination of the tetrahydrofuran ring and the p-tolyloxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

828254-77-9

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-[(4-methylphenoxy)methyl]oxolane

InChI

InChI=1S/C12H16O2/c1-10-4-6-11(7-5-10)14-9-12-3-2-8-13-12/h4-7,12H,2-3,8-9H2,1H3

InChI Key

ZNNGIQCAWJOTKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2CCCO2

Origin of Product

United States

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